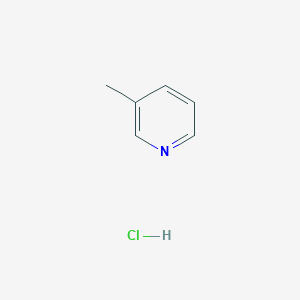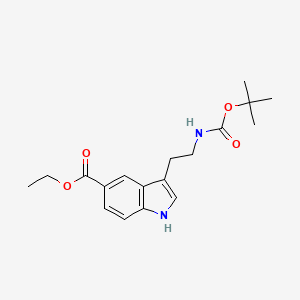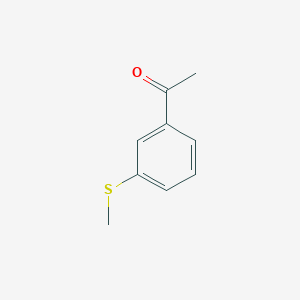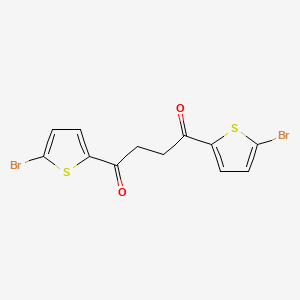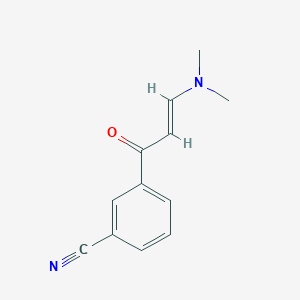
1-(3-Cyanophenyl)-3-(dimethylamino)acrolein
Vue d'ensemble
Description
1-(3-Cyanophenyl)-3-(dimethylamino)acrolein, also known as CDDA, is a small molecule that has been found to have numerous applications in scientific research. CDDA is a fluorescent compound that can be used to visualize and track various biological processes.
Applications De Recherche Scientifique
Synthesis and Transformations in Organic Chemistry
Research highlights the utility of related compounds in the synthesis of tetrazolyl acroleins, demonstrating innovative pathways in organic synthesis. For instance, the oxidative degradation of 1-methoxy-4-aryltetrazolyldienes yields tetrazolyl acroleins, which undergo further transformations to produce pyrazolyl derivatives (Nagy et al., 2003). This research underscores the compound's role in facilitating complex chemical transformations, highlighting its importance in synthetic organic chemistry.
Chemical Reactivity and Derivative Synthesis
The coupling reaction between 3-(dimethylamino)acrolein and various agents, such as arenediazonium chlorides, underscores the compound's reactivity, leading to the synthesis of 2-(arylhydrazono)aldehydes. These derivatives are precursors for the synthesis of pyrazoles and arylazolopyrimidines, indicating the compound's utility in generating structurally diverse molecules (Makhseed et al., 2007).
Acrolein Detection and Cancer Research
The detection of acrolein, a biomarker in various diseases, showcases the application of 1-(3-Cyanophenyl)-3-(dimethylamino)acrolein derivatives in medical research. Techniques for acrolein detection, utilizing reactions with phenyl azide, offer insights into diagnosing and therapeutic purposes, especially in cancer research. This method has been applied to visualize breast cancer tissues, demonstrating potential clinical applications for surgery (Pradipta & Tanaka, 2020).
Antioxidant Properties and Neuroprotection
The antioxidant properties of certain derivatives, such as robinetinidol-(4beta-->8)-epigallocatechin 3-O-gallate from Acacia mearnsii, protect against acrolein-induced oxidative damage. This research offers a molecular basis for neuroprotective strategies against diseases like Alzheimer's, where acrolein has been implicated (Huang et al., 2010).
Propriétés
IUPAC Name |
3-[(E)-3-(dimethylamino)prop-2-enoyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-14(2)7-6-12(15)11-5-3-4-10(8-11)9-13/h3-8H,1-2H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKQIWXTDLZLPZ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC=CC(=C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)-3-(dimethylamino)acrolein | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 3-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B3047744.png)
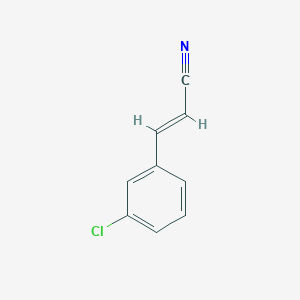
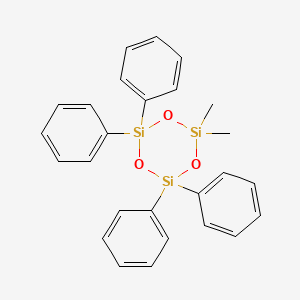
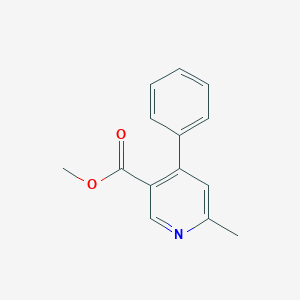
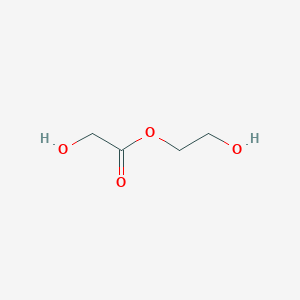
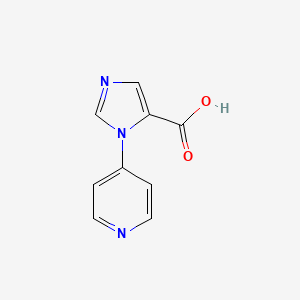
![2-[(Benzylamino)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B3047754.png)
